

Technical Comparison Guide: UV-Vis Characterization of 2-(4-Aminophenoxy)acetic Acid

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Compound of Interest

Compound Name:	2-(4-Aminophenoxy)acetic acid hydrate
CAS No.:	116436-35-2
Cat. No.:	B3033749

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Executive Summary & Core Data

2-(4-Aminophenoxy)acetic acid (CAS: 1878-49-5) is a bifunctional aromatic building block containing an electron-rich aniline moiety and an ether-linked carboxylic acid. Its UV-Vis absorption profile is dominated by the p-alkoxyaniline chromophore.

For analytical method development (HPLC detection, purity assessment), the following absorption maxima (

) are the definitive reference points:

Solvent / Condition	(Primary)	(Secondary)	Molar Absorptivity ()	Electronic Transition
Neutral (MeOH/Water)	298 – 304 nm	~235 nm	~2,000 – 2,500 L·mol ⁻¹ ·cm ⁻¹	/ (CT)
Acidic (0.1 M HCl)	270 – 275 nm	~217 nm	Lower intensity	(Benzenoid)
Basic (0.1 M NaOH)	300 – 305 nm	~240 nm	High intensity	(Stable phenoxy)

Critical Insight: The absorption maximum is highly pH-dependent due to the protonation of the primary amine. In acidic media (pH < 4), the auxochromic effect of the amine is nullified, causing a hypsochromic (blue) shift of ~30 nm, making the spectrum resemble that of phenoxyacetic acid.

Structural Analysis & Analog Comparison

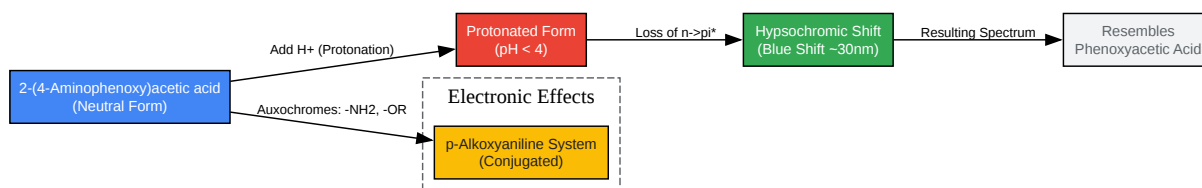
To validate the spectral properties of 2-(4-Aminophenoxy)acetic acid, it is essential to compare it with structurally homologous compounds. The target molecule behaves electronically as p-anisidine (4-methoxyaniline) rather than 4-aminophenol, due to the ether linkage.

Comparative Spectral Data Table

Compound	Structure (Neutral)	Spectral Shift Mechanism
2-(4-Aminophenoxy)acetic acid	~300 nm	Strong mesomeric donor (+M) from -NH ₂ and -OR.
p-Anisidine (4-Methoxyaniline)	300 nm	Direct electronic analog. The group is insulated from the ring.
4-Aminophenol	298 nm	Similar donor strength, but -OH is pH sensitive (phenolate formation).
Phenoxyacetic acid	270 nm	Lacks the amino auxochrome. Represents the "acidic form" baseline of the target.

Electronic Transition Pathway (Graphviz)

The following diagram illustrates the electronic relationships and the effect of pH on the chromophore system.



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Figure 1: Mechanistic pathway of pH-induced spectral shifts. Protonation of the amine removes its electron-donating capability, reverting the spectrum to a simple phenoxy-like absorption.

Validated Experimental Protocol

Objective: To accurately determine the

and molar absorptivity (

) for purity analysis or reaction monitoring.

Reagents & Equipment[1][2][3]

- Solvent: Methanol (HPLC Grade) or Phosphate Buffer (pH 7.4).
- Reference Standard: p-Anisidine (optional, for system suitability).
- Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).
- Cuvette: Quartz, 1 cm path length.

Step-by-Step Methodology

- Stock Solution Preparation:
 - Weigh 10.0 mg of 2-(4-Aminophenoxy)acetic acid.
 - Dissolve in 10 mL of Methanol. (Sonicate if necessary; the zwitterionic nature may require slight warming or buffer).
 - Concentration: 1.0 mg/mL (approx. 6 mM).
- Working Standard Dilution:
 - Transfer 100 μ L of Stock Solution into a 10 mL volumetric flask.
 - Dilute to volume with Phosphate Buffer (pH 7.4).
 - Final Concentration: 10 μ g/mL.

- Note: Using a buffer is critical to stabilize the ionization state.
- Spectral Scanning:
 - Blank: Run a baseline scan with pure Phosphate Buffer.
 - Sample: Scan the working standard from 200 nm to 400 nm.
 - Detection: Observe the primary peak. It should be broad and centered between 298–304 nm.
- Acid/Base Validation (Self-Check):
 - Add 1 drop of 1M HCl to the cuvette: The peak at 300 nm should disappear/diminish and a new peak at ~270 nm should appear.
 - Add 1 drop of 1M NaOH (to neutralize and basify): The peak at 300 nm should recover.
 - This reversibility confirms the identity of the amino-phenoxy chromophore.

Technical Insights for Application Scientists

HPLC Detection Strategy

When developing HPLC methods for this compound, do not use 254 nm as the primary wavelength if high sensitivity is required. While the benzene ring absorbs there, the specific of the conjugated system is ~300 nm.

- Recommended Wavelength: 300 nm (Max sensitivity), 235 nm (Alternative).[1]
- Mobile Phase Compatibility: Avoid acetate buffers if detecting <230 nm. Phosphate or Formic acid (0.1%) are suitable, but be aware that Formic acid (pH ~2.5) will protonate the amine, shifting detection requirements to 270 nm.

Impurity Profiling

Common synthetic impurities include:

- 4-Nitrophenoxyacetic acid (Precursor): Distinct absorption at ~315–320 nm (yellow shift).

- Phenoxyacetic acid (De-aminated byproduct): Absorption at 270 nm.
- 4-Aminophenol (Cleavage byproduct): Absorption at 298 nm (Hard to distinguish by UV alone; requires RT separation).

Solvatochromism

The compound exhibits positive solvatochromism.

- Non-polar solvents (Dioxane/Ether):
~290 nm.
- Polar protic solvents (Water/Methanol):
~300–304 nm. The polar excited state is stabilized by polar solvents, lowering the energy gap (red shift).

References

- National Institute of Standards and Technology (NIST).UV/Visible Spectra of Aniline and Anisidine Derivatives. NIST Chemistry WebBook, SRD 69. [[Link](#)]
- PubChem.p-Anisidine (Compound Summary). National Library of Medicine. [[Link](#)]
- ResearchGate.UV-Vis absorption spectra of p-nitrophenol and p-aminophenol.[[Link](#)]
- SIELC Technologies.UV-Vis Spectrum of 4-Aminophenol.[[Link](#)]

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Sources

- [1. P-Anisidine | C7H9NO | CID 7732 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)

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